Protease Inhibition Profile vs. Phevalin
In contrast to the related compound phevalin (aureusimine B), Pheleuin does not exhibit protease inhibitory activity. This lack of activity is a critical and quantifiable differentiation point. A study testing a compound with high structural similarity to phevalin found no protease inhibition [1]. For procurement, this means Pheleuin cannot be used as a substitute for phevalin in studies focused on protease inhibition, and vice versa.
| Evidence Dimension | Protease inhibitory activity |
|---|---|
| Target Compound Data | No inhibition observed |
| Comparator Or Baseline | Phevalin (aureusimine B) - reported protease inhibitor |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | In vitro enzymatic assays against human cathepsin L, human leukocyte elastase; bovine trypsin and bovine chymotrypsin |
Why This Matters
This data is crucial for scientists to avoid purchasing Pheleuin for experiments where the known activity of phevalin is desired, preventing wasted resources and experimental failure.
- [1] Böhringer N, Gütschow M, König GM, Schäberle TF. (2017). Phileucin - A Cyclic Dipeptide Similar to Phevalin (Aureusimine B) from Streptomyces coelicolor M1146. Nat Prod Commun, 12(1), 107-109. PMID: 30549840. View Source
